![molecular formula C28H25N3O2S2 B2505787 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223919-70-7](/img/structure/B2505787.png)

2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

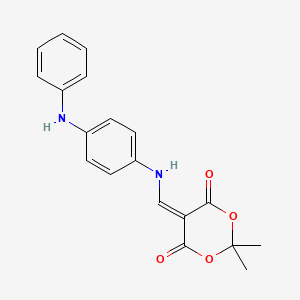

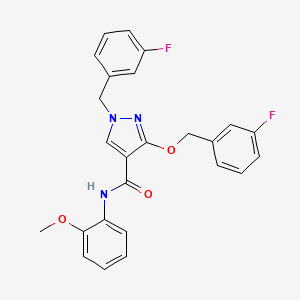

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound "2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of this class, which suggests potential biological activity and warrants a comprehensive analysis of its characteristics and synthesis.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been streamlined through a one-step catalytic four-component reaction, which is a green approach that offers step economy and easy purification . This method involves the reaction of a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide. Additionally, 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which are obtained by cyclization of thienylthioureas in an acidic medium . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for this compound are not provided in the data.

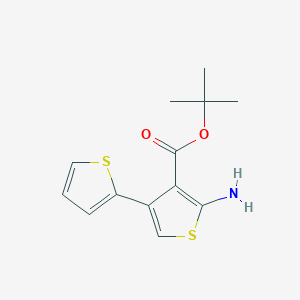

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a fused thieno-pyrimidine ring system. Substituents on this core structure, such as alkyl or aryl groups, can significantly influence the compound's electronic structure and reactivity . Quantum chemical studies have been conducted to understand the electronic structure and reactivity of substituted thieno[2,3-d]pyrimidin-4(3H)-ones, which are crucial for predicting the behavior of these compounds in biological systems and chemical reactions .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones with various reagents has been explored to synthesize new heterocyclic systems. For instance, alkylation reactions with mono- and di-halides have led to the formation of new compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties . These reactions demonstrate the versatility of thieno[2,3-d]pyrimidin-4(3H)-ones as building blocks for creating diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. Substituents on the thieno-pyrimidine core can affect properties such as solubility, melting point, and stability. The presence of electron-donating or electron-withdrawing groups can also impact the compound's reactivity and interaction with biological targets . The specific physical and chemical properties of "2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" would need to be determined experimentally, as they are not detailed in the provided data.

Aplicaciones Científicas De Investigación

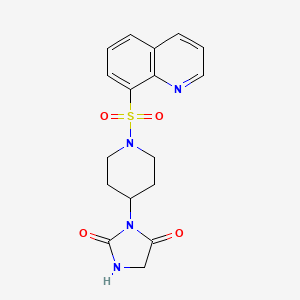

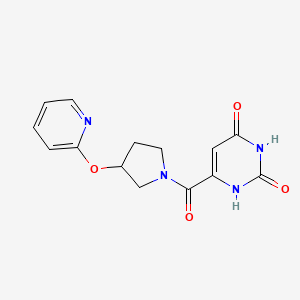

Synthesis and Biological Activities

Synthesis Techniques and Derivatives : Research has focused on the synthesis of various derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, showcasing diverse methodologies to enhance their biological efficacy. The synthesis processes often involve the alkylation of thiouracils and the exploration of reactivity with alkyl mono- and di-halides to produce new heterocyclic systems. These methodologies are crucial for developing compounds with potential antibacterial, antifungal, and antiviral activities (Novikov et al., 2004); (Sirakanyan et al., 2015).

Antibacterial and Antifungal Properties : Studies have demonstrated that thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit significant antibacterial and antifungal properties, surpassing some current medicinal standards in efficacy against various pathogens, including Staphylococcus aureus and Candida species. The research into these compounds' antimicrobial activity is a promising avenue for the development of new therapeutic agents (Kahveci et al., 2020).

Antiviral and Anti-HIV Effects : The anti-HIV properties of certain derivatives have been identified, highlighting their potential as antiviral agents. This area of research is particularly significant given the ongoing need for effective treatments against HIV and other viral infections (Novikov et al., 2004).

Propiedades

IUPAC Name |

4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S2/c1-4-19-9-11-20(12-10-19)15-31-27(33)25-24(21-6-5-13-29-26(21)35-25)30-28(31)34-16-23(32)22-14-17(2)7-8-18(22)3/h5-14H,4,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZFINKQPMZNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)

![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)

![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)